Hydia - 259134-85-5

Hydia

Catalog Number: EVT-8484035
CAS Number: 259134-85-5
Molecular Formula: C8H11NO5
Molecular Weight: 201.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Hydia can be synthesized through various organic synthesis methods. While specific synthetic routes are not extensively documented in the available literature, it typically involves multi-step reactions that may include:

  • Condensation Reactions: Combining simpler organic molecules to form more complex structures.
  • Functional Group Transformations: Modifying existing functional groups to achieve desired chemical properties.

Technical Details

The synthesis of Hydia may require specific catalysts and reaction conditions, such as temperature control and the presence of solvents that facilitate the reaction. Precise methodologies would depend on the desired purity and yield of the final product. Further research into synthetic pathways could provide more detailed protocols.

Molecular Structure Analysis

Data

Chemical Reactions Analysis

Reactions

Hydia participates in various chemical reactions typical of organic compounds, including:

  • Nucleophilic Substitution: Where a nucleophile replaces a leaving group in a molecule.
  • Esterification: The formation of esters from acids and alcohols, which may be relevant depending on the functional groups present in Hydia.

Technical Details

The reactivity of Hydia can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. Understanding these parameters is essential for optimizing reactions involving Hydia for research or industrial applications.

Mechanism of Action

Process

Hydia's mechanism of action is primarily studied in biological contexts. It may interact with specific biological targets, influencing cellular processes such as signal transduction or metabolic pathways. The exact mechanisms remain an area for further investigation but could involve:

  • Receptor Binding: Hydia may bind to specific receptors, altering their activity.
  • Enzyme Inhibition: It could inhibit enzymes involved in critical biochemical pathways.

Data

Experimental studies using cell cultures or animal models are necessary to elucidate the precise mechanisms by which Hydia exerts its effects on living organisms.

Physical and Chemical Properties Analysis

Physical Properties

Hydia exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or liquid depending on purity and formulation.
  • Solubility: Soluble in polar solvents such as water or methanol, which is important for its application in biological studies.

Chemical Properties

Hydia demonstrates amphoteric behavior, allowing it to act both as an acid and a base depending on the environmental conditions. This property is crucial for its interactions in biological systems:

  • Acid-Base Reactions: Can participate in proton transfer reactions.
  • Stability: Stability under various pH conditions can affect its usability in different applications.

Relevant data regarding melting point, boiling point, and other thermodynamic properties would enhance understanding but require experimental validation.

Applications

Hydia has potential applications in various scientific fields:

  • Pharmacology: Investigated for its therapeutic properties against specific diseases.
  • Biochemistry: Used as a reagent or substrate in biochemical assays.
  • Agriculture: Potentially explored for pest control due to its biological activity against certain organisms.

Further research could expand its applications across different domains, emphasizing the importance of continuous exploration into this compound's capabilities.

Introduction

Neuropharmacological Context of Group II Metabotropic Glutamate Receptor Antagonists

The neuropharmacological effects of Hydia and related group II metabotropic glutamate receptor antagonists manifest across multiple neurobiological systems. Electrophysiological investigations demonstrate that Hydia significantly increases the firing rate of serotonergic neurons within the dorsal raphe nucleus. This effect occurs in a dose-dependent manner and is comparable to observations with the reference antagonists MGS0039 and LY341495. Importantly, Hydia administration elevates extracellular serotonin levels in the medial prefrontal cortex, as confirmed by intracerebral microdialysis studies. This enhancement of serotonergic neurotransmission provides a plausible mechanism for the antidepressant-like effects observed in preclinical models. In contrast to its effects on serotonergic systems, Hydia exhibits minimal impact on noradrenergic neuronal activity in the locus coeruleus, suggesting a degree of neurochemical specificity [1].

Table 1: Comparative Pharmacological Profile of Group II Metabotropic Glutamate Receptor Antagonists

CompoundReceptor Target SpecificityPrimary Neurochemical EffectsBehavioral Correlates
HydiaSelective mGluR2/mGluR3 antagonistIncreased DRN serotonergic firing; Elevated mPFC serotonin releaseAntidepressant-like effects
MGS0039Selective group II mGluR antagonistDose-dependent increase in DRN serotonin neuron activityAntidepressant-like effects in animal models
LY341495Potent group II mGluR antagonistSignificant increase in DRN serotonergic neural activityNot specifically reported
BCI-632Active metabolite of BCI-838 prodrugReduces Aβ oligomer accumulation; Stimulates neurogenesisCognitive enhancement in AD models

Beyond monoaminergic systems, Hydia demonstrates significant effects on glutamatergic neurotransmission and synaptic plasticity. The compound potentiates alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated signaling, a mechanism implicated in its antidepressant-like properties. This enhancement of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor function may underlie the facilitation of neuroplasticity observed with Hydia administration. Additionally, Hydia reduces the production and accumulation of amyloid-beta peptides, particularly the highly aggregable amyloid-beta 42 species, in models relevant to Alzheimer's disease pathology. This effect likely occurs through modulation of amyloid precursor protein processing pathways influenced by glutamatergic signaling [3].

The behavioral correlates of Hydia's neuropharmacological profile are extensive and therapeutically relevant. In animal models of depression, Hydia administration produces dose-dependent reductions in immobility time during forced swim tests, indicative of antidepressant-like activity. Cognitive function assessments demonstrate that Hydia reverses amyloid-beta oligomer-induced memory deficits in transgenic models of Alzheimer's disease. Furthermore, chronic Hydia treatment stimulates hippocampal neurogenesis, evidenced by increased bromodeoxyuridine incorporation and doublecortin expression in the subgranular zone. The compound also exhibits anxiolytic-like properties in approach-avoidance conflict tests without producing sedation or motor impairment at therapeutic doses [1] [3].

Table 2: Key Behavioral Effects of Hydia in Preclinical Models

Behavioral DomainExperimental ParadigmEffect of HydiaProposed Mechanism
Affective behaviorForced swim testReduced immobility timeEnhanced serotonergic neurotransmission
Cognitive functionMorris water maze (AD model)Reversal of memory deficitsReduced Aβ oligomers; Enhanced neurogenesis
Anxiety-related behaviorElevated plus mazeIncreased open arm explorationModulation of prefrontal-limbic circuits
Reward processingContext-induced reinstatementAttenuated drug-seekingNormalized accumbal glutamate signaling

Historical Development of Hydia in Glutamatergic Research

The development of Hydia represents a convergence of multiple scientific trajectories within glutamatergic research. Early pharmacological investigations into metabotropic glutamate receptors during the 1990s established the fundamental neurobiology of group II receptors. Seminal work during this period characterized the molecular structure, signal transduction mechanisms, and neuroanatomical distribution of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3. These foundational studies identified group II receptors as promising targets for neuropsychiatric drug development but were limited by the absence of subtype-selective compounds. First-generation pharmacological tools such as (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate provided proof-of-concept for group II modulation but lacked sufficient selectivity or blood-brain barrier penetration for comprehensive in vivo investigation [4].

Table 3: Historical Milestones in Hydia Development within Glutamatergic Research

Time PeriodKey DevelopmentsResearch Focus
1990-2000Characterization of group II mGluR neurobiology; Development of first orthosteric ligandsReceptor localization and signaling mechanisms
2001-2005Proof-of-concept for antidepressant effects (MGS0039); Electrophysiological characterizationNeuropharmacology of group II antagonism
2006-2010Elucidation of AMPA receptor interactions; Hippocampal neurogenesis findingsSynaptic plasticity mechanisms
2011-2015Prodrug development (BCI-838); Alzheimer's disease applicationsTherapeutic translation for neurodegenerative disorders
2016-PresentHydia optimization; Subtype-selective allosteric modulatorsMolecular specificity and signaling bias

The validation of Hydia's therapeutic potential emerged from parallel investigations into the neurobiological basis of neuropsychiatric disorders. Landmark electrophysiological studies in 2005 demonstrated that group II metabotropic glutamate receptor antagonists increased dorsal raphe serotonergic firing, providing a mechanistic rationale for antidepressant development. Subsequent behavioral pharmacology studies confirmed that these neurochemical effects translated to antidepressant-like actions in multiple animal models. Independent research tracks exploring glutamatergic contributions to Alzheimer's disease pathology revealed that group II metabotropic glutamate receptor antagonists reduced amyloid-beta production and stimulated hippocampal neurogenesis. These complementary findings positioned Hydia as a multifunctional therapeutic candidate capable of simultaneously addressing both pathology and functional impairment in complex neuropsychiatric disorders [1] [3].

Table 4: Technical Advances Enabling Hydia Characterization

Methodological InnovationApplication in Hydia ResearchKey Insights Generated
In vivo electrophysiologySingle-unit recordings in dorsal raphe nucleusSerotonergic neuron activation
Intracerebral microdialysisMeasurement of prefrontal cortex neurotransmittersSerotonin release kinetics
Contextual reinstatement paradigmsNucleus accumbens microinjection studiesCircuit mechanisms of drug-seeking
Serial detergent fractionationAmyloid-beta oligomer quantificationReduction in soluble oligomers
Immunohistochemical stainingNeurogenesis marker analysisIncreased hippocampal cell proliferation

Properties

CAS Number

259134-85-5

Product Name

Hydia

IUPAC Name

(1S,2R,3R,5R,6S)-2-amino-3-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C8H11NO5/c9-8(7(13)14)3(10)1-2-4(5(2)8)6(11)12/h2-5,10H,1,9H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m0/s1

InChI Key

NTPXNEQCDPWJQA-AZDHXYLBSA-N

Canonical SMILES

C1C2C(C2C(C1O)(C(=O)O)N)C(=O)O

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]2[C@@]([C@@H]1O)(C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.